![molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4](/img/structure/B2554204.png)

1,4-Diazabicyclo[2.1.1]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

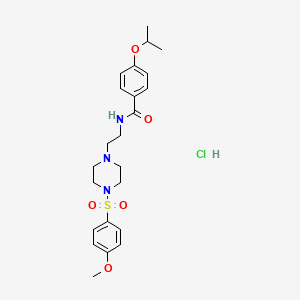

1,4-Diazabicyclo[2.1.1]hexane is a valuable saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It plays an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,4-Diazabicyclo[2.1.1]hexane involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This process involves the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene .

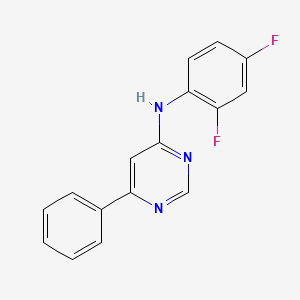

Molecular Structure Analysis

The molecular structure of 1,4-Diazabicyclo[2.1.1]hexane is represented by the linear formula C4H8N2 . Its InChI code is 1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 .

Chemical Reactions Analysis

The chemical reactions involving 1,4-Diazabicyclo[2.1.1]hexane are significant due to their defined exit vectors . Many substitution patterns are underexplored as building blocks . The process involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Physical And Chemical Properties Analysis

1,4-Diazabicyclo[2.1.1]hexane is a white to off-white solid . It has a molecular weight of 84.12 . It is stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

1. Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions 1,4-Diazabicyclo[2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . It has been particularly effective in catalyzing Morita–Baylis–Hillman and Knoevenagel reactions .

Supernucleophile in Organic Reactions

The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO a supernucleophile, enabling it to catalyze a series of organic reactions .

Building Block for 1,4-Disubstituted Piperazines

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Source of Sulfur Dioxide

Some derivatives of DABCO, such as 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), can serve as a source of SO2 .

Electrophilic Fluorinating Agent

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), a derivative of DABCO, is used as an electrophilic fluorinating agent .

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

A photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns has been described . This method enables the synthesis of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Exploration of New Chemical Space

The additional exit vectors from the bridge positions of polysubstituted bicyclo[2.1.1]hexanes provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

Fluorescence and Decomposition Studies

Studies have been conducted on the fluorescence and decomposition of DABCO in a glow discharge . These studies have provided insights into the excitation processes that operate on the DABCO molecule .

Mécanisme D'action

Target of Action

1,4-Diazabicyclo[2.1.1]hexane is a versatile compound used in various applications in organic chemistry . It is frequently used as a base, catalyst, and reagent

Mode of Action

The mode of action of 1,4-Diazabicyclo[2.1.1]hexane involves its basic, nucleophilic, and catalytic properties . It is commonly used for organic synthesis as a weak Lewis base . The cyclic structure of 1,4-Diazabicyclo[2.1.1]hexane and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows 1,4-Diazabicyclo[2.1.1]hexane to exhibit the properties of an uncharged supernucleophile .

Biochemical Pathways

The biochemical pathways affected by 1,4-Diazabicyclo[21It is known to be used as a catalyst for a series of organic reactions , such as the Morita–Baylis–Hillman reaction .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[21It is known to be used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[21Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, 1,4-diazabicyclo[211]hexane must be stored under an inert gas atmosphere in a refrigerator .

Safety and Hazards

Orientations Futures

The future directions for 1,4-Diazabicyclo[2.1.1]hexane involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVJRQJDZMNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CN1C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[2.1.1]hexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)